2-(2-Ethylphenyl)oxirane
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Overview
Description
2-(2-Ethylphenyl)oxirane is an organic compound belonging to the oxirane family, characterized by a three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Ethylphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-(2-ethylphenyl)ethene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . Another method includes the use of hydrogen peroxide in the presence of a catalyst like titanium silicalite .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the catalytic oxidation of the corresponding alkene. This process is efficient and can be scaled up to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Ethylphenyl)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: This compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)oxirane involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include interactions with nucleophiles such as amines, thiols, and carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-methyloxirane
- 2-Methyl-2-phenyloxirane
- 2-(2-Methylphenyl)oxirane
Uniqueness
2-(2-Ethylphenyl)oxirane is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different reaction pathways and products compared to other similar oxiranes .
Properties
CAS No. |
58220-88-5 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(2-ethylphenyl)oxirane |
InChI |
InChI=1S/C10H12O/c1-2-8-5-3-4-6-9(8)10-7-11-10/h3-6,10H,2,7H2,1H3 |
InChI Key |
FKOINCHUBCXOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CO2 |
Origin of Product |
United States |
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